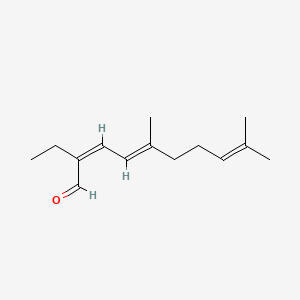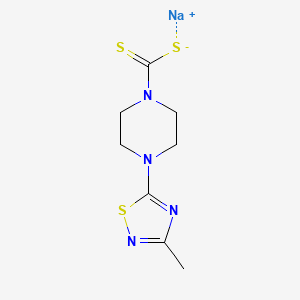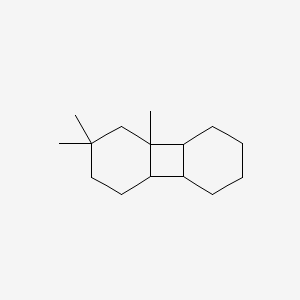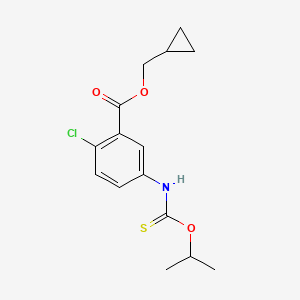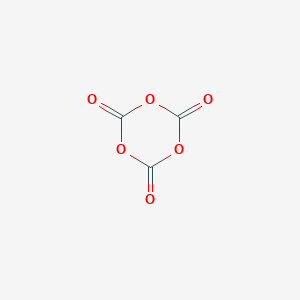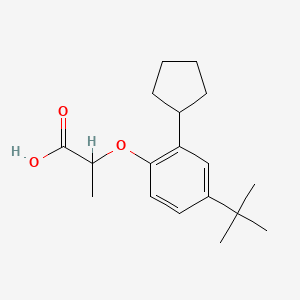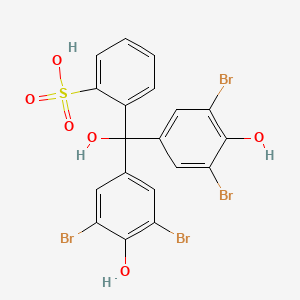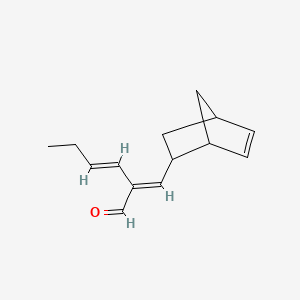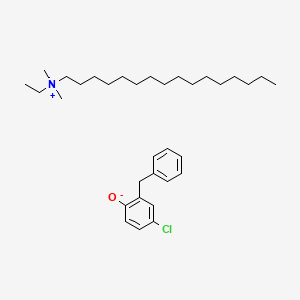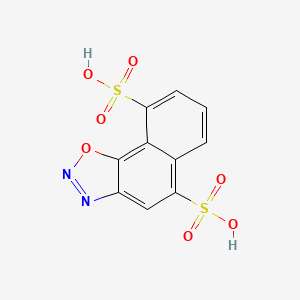
Naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of sulfonic acid groups enhances its solubility in water and other polar solvents, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid typically involves the reaction of naphthols with amines in the presence of an oxidizing agent such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl). This method is known for its functional group tolerance and efficiency . The reaction conditions often include moderate temperatures and the use of solvents like DMSO (Dimethyl sulfoxide) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
Naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amines or other reduced products.
Substitution: The sulfonic acid groups can be substituted with other functional groups, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines. Substitution reactions can lead to the formation of various functionalized oxadiazole compounds.
科学的研究の応用
Naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
作用機序
The mechanism of action of naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups enhance its solubility and reactivity, allowing it to interact with various enzymes and proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological and therapeutic effects .
類似化合物との比較
Similar Compounds
Naphtho[2,1-d]oxazoles: Similar in structure but lack the sulfonic acid groups, affecting their solubility and reactivity.
Naphtho[2,1]thiazoles: Contain sulfur in place of oxygen, leading to different chemical and biological properties.
Uniqueness
Naphth(2,1-d)-1,2,3-oxadiazole-5,9-disulphonic acid is unique due to the presence of both oxadiazole and sulfonic acid groups, which confer distinct solubility, reactivity, and biological activity profiles. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
85720-96-3 |
|---|---|
分子式 |
C10H6N2O7S2 |
分子量 |
330.3 g/mol |
IUPAC名 |
benzo[g][1,2,3]benzoxadiazole-5,9-disulfonic acid |
InChI |
InChI=1S/C10H6N2O7S2/c13-20(14,15)7-3-1-2-5-8(21(16,17)18)4-6-10(9(5)7)19-12-11-6/h1-4H,(H,13,14,15)(H,16,17,18) |
InChIキー |
LECKNZAHKTZQKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C3C(=C2C(=C1)S(=O)(=O)O)ON=N3)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



